molecular formula C12H15ClN4O B6437461 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole CAS No. 2549013-07-0

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole

Cat. No.: B6437461
CAS No.: 2549013-07-0
M. Wt: 266.73 g/mol
InChI Key: YIADZAMTYJYBAN-UHFFFAOYSA-N
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Description

3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole is a useful research compound. Its molecular formula is C12H15ClN4O and its molecular weight is 266.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.0934388 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O/c1-9-2-12(15-18-9)8-16-4-10(5-16)6-17-7-11(13)3-14-17/h2-3,7,10H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIADZAMTYJYBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CC(C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure combining azetidine, pyrazole, and oxazole rings. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds.

Chemical Formula: C₁₃H₁₄ClN₃O

Structural Components

  • Azetidine ring : Contributes to the compound's ability to interact with biological targets.
  • Pyrazole moiety : Known for various pharmacological activities, including anti-inflammatory and antimicrobial effects.
  • Oxazole ring : Often associated with anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing oxazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Studies have demonstrated that compounds similar to our target compound can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(4-chloro-1H-pyrazol-1-yl)methyl derivativesS. aureus8 µg/mL
3-(4-chloro-1H-pyrazol-1-yl)methyl derivativesE. coli16 µg/mL

Anticancer Activity

The potential anticancer effects of similar azetidine-based compounds have been explored extensively. For example, azetidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Azetidine Derivatives in Cancer Research

A study focused on azetidine derivatives demonstrated that specific modifications to the azetidine structure enhanced cytotoxicity against breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 12 µM, indicating significant anticancer potential.

Anti-inflammatory Effects

Compounds bearing the pyrazole moiety have been recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .

Molecular Docking Studies

Molecular docking studies have provided insights into how the compound interacts with biological targets. For instance, docking simulations revealed strong binding affinities to protein targets associated with cancer and inflammation pathways. The binding interactions were primarily through hydrogen bonds and hydrophobic interactions, which are critical for biological efficacy.

Enzyme Inhibition Studies

Inhibition studies on key enzymes related to cancer proliferation (e.g., MEK) indicated that the compound could potentially disrupt cancer cell signaling pathways. This aligns with findings from other studies where similar structures inhibited MEK activity effectively .

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